Abiraterone Decanoate

Description

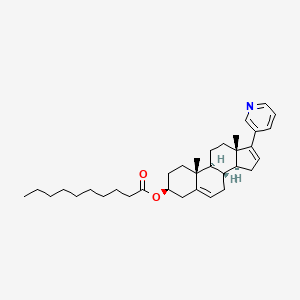

This compound is the decanoate form of abiraterone, a steroidal compound with antiandrogen activity. Abiraterone inhibits the enzymatic activity of steroid 17alpha-monooxygenase (17alpha-hydrolase/C17,20 lyase complex; CYP17A1), a member of the cytochrome p450 family that catalyzes the 17alpha-hydroxylation of steroid intermediates involved in testosterone synthesis. Administration of this agent may suppress testosterone production by both the testes and the adrenals to castrate-range levels.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

Properties

CAS No. |

2486052-18-8 |

|---|---|

Molecular Formula |

C34H49NO2 |

Molecular Weight |

503.8 g/mol |

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] decanoate |

InChI |

InChI=1S/C34H49NO2/c1-4-5-6-7-8-9-10-13-32(36)37-27-18-20-33(2)26(23-27)14-15-28-30-17-16-29(25-12-11-22-35-24-25)34(30,3)21-19-31(28)33/h11-12,14,16,22,24,27-28,30-31H,4-10,13,15,17-21,23H2,1-3H3/t27-,28-,30-,31-,33-,34+/m0/s1 |

InChI Key |

XPCSGTPPHYORKJ-YHXMLEJGSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |

Canonical SMILES |

CCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Abiraterone Decanoate from Dehydroepiandrosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abiraterone (B193195), a potent and selective inhibitor of the CYP17A1 enzyme, is a critical therapeutic agent in the treatment of castration-resistant prostate cancer. Its prodrug, Abiraterone Acetate (B1210297), is the clinically approved form. This technical guide details the synthetic pathway to a long-chain ester prodrug, Abiraterone Decanoate, starting from the readily available steroid precursor, Dehydroepiandrosterone (B1670201) (DHEA). The synthesis involves a multi-step conversion of DHEA to the core Abiraterone molecule, followed by a final esterification step. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support process development and optimization.

Introduction: Mechanism of Action

Abiraterone's therapeutic effect stems from its inhibition of 17α-hydroxylase/C17,20-lyase (CYP17A1), a key enzyme in the androgen biosynthesis pathway.[1][2] CYP17A1 catalyzes two crucial reactions: the conversion of pregnenolone (B344588) and progesterone (B1679170) to their 17α-hydroxy derivatives and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione.[1][2] By blocking this enzyme, Abiraterone effectively suppresses the production of testosterone (B1683101) and other androgens that fuel the growth of prostate cancer cells.[3] Abiraterone Acetate is the prodrug form that is converted to the active Abiraterone in vivo.[3] Long-chain ester prodrugs like this compound are explored for potential benefits such as altered bioavailability and pharmacokinetic profiles.[4]

Androgen Biosynthesis Pathway and Abiraterone Inhibition

The following diagram illustrates the central role of CYP17A1 in androgen synthesis and the inhibitory action of Abiraterone.

Overall Synthetic Strategy

The synthesis of this compound from DHEA is conceptually divided into two major stages:

-

Formation of Abiraterone: Conversion of DHEA to the key intermediate, 17-(pyridin-3-yl)androsta-5,16-dien-3β-ol (Abiraterone). This is the most complex stage and involves several alternative routes, typically centered around the formation of a reactive intermediate at the C-17 position, followed by a cross-coupling reaction to introduce the pyridine (B92270) ring.

-

Esterification: Acylation of the 3β-hydroxyl group of Abiraterone with decanoic acid or a derivative to yield the final product, this compound.

Synthesis of Abiraterone from Dehydroepiandrosterone

Several routes have been developed for the synthesis of Abiraterone, often reported for its acetate derivative. The core strategies involve activating the C-17 carbonyl of DHEA (or its 3-acetate protected form) to facilitate the introduction of the pyridine moiety. Two prominent methods are detailed below.

Route A: The Tosylhydrazone Intermediate Method

This route proceeds via the formation of a tosylhydrazone, which then undergoes a palladium-catalyzed cross-coupling reaction.[5][6] This method is noted for being cost-effective and suitable for industrialization.[5]

Step 1: Formation of DHEA-17-Tosylhydrazone DHEA is reacted with p-toluenesulfonyl hydrazide. Often, the 3β-hydroxyl group is first protected as an acetate ester.

Step 2: Cross-Coupling Reaction The resulting hydrazone is coupled with a pyridine source, such as 3-bromopyridine (B30812), in the presence of a palladium catalyst and a suitable base and ligand.

Step 3: Deprotection/Hydrolysis If starting from DHEA-acetate, the 3-acetate group is hydrolyzed to yield Abiraterone.

Route B: The Vinyl Iodide Intermediate Method

This pathway involves the conversion of the C-17 ketone into a vinyl iodide, which is then used in a Suzuki coupling reaction.[1][7]

Step 1: Formation of Hydrazone Intermediate DHEA-3-acetate is reacted with hydrazine (B178648) hydrate (B1144303) in a partial Wolff-Kishner reduction to form the corresponding hydrazone.[1]

Step 2: Barton Vinyl Iodide Synthesis The hydrazone is treated with iodine in the presence of a strong, non-nucleophilic base like tetramethylguanidine (TMG) to form the 17-iodo intermediate.[1]

Step 3: Suzuki Coupling The vinyl iodide is coupled with diethyl(3-pyridyl)borane (B1298667) using a palladium catalyst to yield Abiraterone Acetate.[1]

Step 4: Deacetylation The acetate group is removed to give the free 3β-hydroxyl of Abiraterone, ready for esterification.

Synthesis of this compound from Abiraterone

The final step is the esterification of Abiraterone's 3β-hydroxyl group with decanoic acid. This can be achieved using standard carbodiimide-mediated coupling methods.[4]

Step 1: Esterification Abiraterone is reacted with decanoic acid in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a base like triethylamine (B128534) (TEA), and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[4]

Experimental Protocols

Protocol 5.1: Synthesis of Abiraterone via Tosylhydrazone Route (Adapted from Abiraterone Acetate Synthesis)

-

Step A: DHEA-Acetate-17-Tosylhydrazone Synthesis:

-

Dissolve Dehydroepiandrosterone Acetate (1 eq.) and p-toluenesulfonyl hydrazide (1.2 eq.) in ethanol.

-

Heat the mixture to reflux (approx. 80 °C) for 12-24 hours.[8]

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried under vacuum.

-

-

Step B: Cross-Coupling to form Abiraterone Acetate:

-

To a solution of the tosylhydrazone (1 eq.) and 3-bromopyridine (1.5 eq.) in an anhydrous solvent such as 1,4-dioxane, add a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%) and a ligand (e.g., Xphos, 4-10 mol%).[5]

-

Add a base (e.g., LiOtBu, 2.5 eq.) to the mixture.[5]

-

Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) at 100-110 °C for 4-8 hours.[5]

-

After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization to obtain Abiraterone Acetate.

-

-

Step C: Hydrolysis to Abiraterone:

-

Dissolve Abiraterone Acetate in a mixture of methanol (B129727) and a base (e.g., potassium carbonate or sodium hydroxide).

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the mixture and extract the product with an organic solvent.

-

Purify as needed to yield Abiraterone.

-

Protocol 5.2: Synthesis of this compound

-

Dissolve Abiraterone (1 eq.), decanoic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.5 eq.) and triethylamine (1.5 eq.) to the mixture.[4]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, dilute with DCM and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

Data Presentation

The following tables summarize typical yields for the synthesis of Abiraterone Acetate, which serves as a proxy for the formation of the core Abiraterone structure.

| Route | Key Intermediate | Step | Reported Yield | Reference |

| A | Tosylhydrazone | Formation of Tosylhydrazone | 91.6% | [5] |

| A | Tosylhydrazone | Cross-Coupling & Acetylation | 51.9% (overall, 3 steps) | [5][6] |

| B | Vinyl Iodide | Formation of Hydrazone | ~70% (isolated) | [1] |

| B | Vinyl Iodide | Overall Yield (4 steps) | 43.5% | [9] |

Table 1: Comparison of Reported Yields for Key Synthetic Steps to Abiraterone Acetate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Dehydroepiandrosterone (DHEA) | C19H28O2 | 288.43 |

| Abiraterone | C24H31NO | 349.51 |

| Abiraterone Acetate | C26H33NO2 | 391.54 |

| This compound | C34H49NO2 | 503.76 |

Table 2: Molecular Properties of Key Compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Abiraterone Acetate | C26H33NO2 | CID 9821849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US10792292B2 - Abiraterone prodrugs - Google Patents [patents.google.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. CN104262447A - Preparation method of abiraterone acetate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Abiraterone Decanoate as a CYP17A1 Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Abiraterone (B193195) Decanoate (B1226879), a long-acting injectable prodrug of the potent CYP17A1 inhibitor, abiraterone. The document details the molecular interactions with its target, the resulting impact on steroidogenesis, and the pharmacokinetic and pharmacodynamic profile compared to its orally administered counterpart, abiraterone acetate (B1210297).

The Target: Cytochrome P450 17A1 (CYP17A1)

CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, primarily located in the endoplasmic reticulum of the adrenal glands, gonads, and, significantly, in prostate tumor cells.[1] This enzyme exhibits dual functionality, catalyzing two sequential and vital reactions:[2][3]

-

17α-hydroxylase activity: This function is responsible for the conversion of pregnenolone (B344588) and progesterone (B1679170) into their 17α-hydroxy derivatives, 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively.[3][4]

-

17,20-lyase activity: In a subsequent step, CYP17A1 cleaves the C17-20 bond of these 17α-hydroxylated intermediates to produce the primary androgen precursors, dehydroepiandrosterone (B1670201) (DHEA) and androstenedione.[3][4]

The androgens derived from these precursors, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), are the primary drivers for the growth and proliferation of prostate cancer cells.[5] Consequently, inhibiting CYP17A1 presents a powerful therapeutic strategy to suppress androgen production at its source, not only in the testes and adrenal glands but also within the tumor microenvironment itself.[1][5]

Mechanism of Inhibition by Abiraterone

Abiraterone is a potent and selective inhibitor of CYP17A1.[1][6] Its mechanism is characterized as a slow, tight-binding inhibition, which unfolds in a two-step, induced-fit process:[7][8]

-

Initial Reversible Binding: Abiraterone initially binds to the active site of the CYP17A1 enzyme in a reversible fashion.[1][7]

-

Isomerization to a High-Affinity Complex: Following the initial binding, a slow isomerization occurs, leading to the formation of a highly stable, high-affinity complex between abiraterone and the enzyme.[1][7]

This tight binding results in a prolonged and sustained inhibition of the enzyme's activity, even as systemic concentrations of the drug may decrease.[7][8] The pyridine (B92270) nitrogen of abiraterone coordinates with the heme iron atom within the active site of CYP17A1, which is crucial for its catalytic activity, thereby blocking the enzyme's function.[7]

Abiraterone Decanoate (PRL-02): A Long-Acting Formulation

This compound (PRL-02) is a novel, long-acting intramuscular depot formulation of an abiraterone prodrug.[9][10] This formulation is designed to provide a slow and sustained release of abiraterone, leading to significant differences in its pharmacokinetic and pharmacodynamic profile compared to the daily oral administration of abiraterone acetate.[10][11]

Key advantages of the decanoate formulation include:

-

Sustained Androgen Suppression: Single intramuscular injections of this compound have demonstrated sustained suppression of testosterone for extended periods, up to 14 weeks in preclinical models.[10][12]

-

Lower and More Stable Plasma Concentrations: The depot formulation results in lower peak plasma concentrations (Cmax) and less variability in drug exposure compared to oral abiraterone acetate.[10][12] This may reduce the risk of adverse effects associated with high peak concentrations, such as hepatotoxicity.[11][12]

-

Preferential Lyase Inhibition: Clinical data suggests that PRL-02 preferentially inhibits the 17,20-lyase activity of CYP17A1 with minimal inhibition of the 17α-hydroxylase activity.[10][13] This leads to a potent blockade of androgen production while causing only minimal changes in upstream steroids like progesterone and corticosterone, potentially reducing the need for concomitant glucocorticoid administration to manage mineralocorticoid excess.[10][13][14]

-

Enhanced Tissue Distribution: Preclinical studies in rats have shown that while plasma exposure of abiraterone is lower with PRL-02 compared to oral abiraterone acetate, the total abiraterone equivalents (free abiraterone plus the prodrug) are greater in target tissues such as the adrenal glands, testes, lymph nodes, and bone.[15][16]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of abiraterone and this compound.

Table 1: In Vitro Inhibitory Activity of Abiraterone

| Parameter | Enzyme Activity | Value | Reference |

| IC50 | CYP17A1 17α-hydroxylase | 15 nM | [6] |

| IC50 | CYP17A1 17,20-lyase | 2.5 nM | [6] |

| Ki* (final high-affinity complex) | CYP17A1 | 0.39 nM | [7][8] |

Table 2: Pharmacokinetic Comparison of this compound (IM) vs. Abiraterone Acetate (Oral) in Intact Male Rats (Day 14)

| Parameter | This compound (PRL-02) | Abiraterone Acetate (AA) | Reference |

| Plasma Abiraterone Concentration | 1.15 – 1.37 ng/mL | 5.6 - 210 ng/mL | [15][16] |

| Tissue Exposure (AUC0-24) of Total Abiraterone Equivalents | Greater in adrenal, testes, lymph node, and bone | Greater in liver and brain | [15][16] |

Table 3: Pharmacodynamic Effects in Preclinical Models

| Model | Treatment | Effect on Testosterone (T) | Reference |

| Castrated Cynomolgus Monkeys | Single IM this compound | Sustained T suppression for 14 weeks | [11][12] |

| Intact Male Rats | Single IM PRL-02 (90 mg/kg) | 75% reduction in plasma T at Day 14 | [15][16] |

| Intact Male Rats | Daily Oral AA (90 mg/kg) | 98% reduction in plasma T after 14 days | [15][16] |

Table 4: Clinical Data from Phase 1/2a Study of this compound (PRL-02)

| Dose Level (IM, every 12 weeks) | Effect on Testosterone (T) | PSA50 Response | Reference |

| ≥ 720mg | 9 of 11 patients had a 90% reduction in T or values ≤ 1ng/dL at day 28 | 8 of 10 patients with post-baseline results | [10] |

Experimental Protocols

Preclinical Evaluation in Cynomolgus Monkeys [11][12]

-

Animal Model: Sexually mature male cynomolgus monkeys were chemically castrated using a Lupron depot.

-

Dosing: Animals received either a single oral dose of abiraterone acetate (5, 15, or 45 mg/kg) or a single intramuscular injection of this compound (10, 30, or 100 mg/kg).

-

Sample Analysis: Plasma samples were collected to analyze concentrations of the prodrug, abiraterone, and various steroids using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Preclinical Evaluation in Intact Male Rats [15][16]

-

Animal Model: Sexually mature male rats.

-

Dosing: Animals were administered a single intramuscular dose of PRL-02 (90 mg/kg), daily oral abiraterone acetate (90 mg/kg), or a vehicle control.

-

Sample Collection: Biological samples were collected on Day 7 and Day 14 post-dosing.

-

Analysis: Drug and androgen concentrations were determined by LC-MS/MS. Testicular CYP17 hydroxylase activity was measured ex vivo on Day 14.

Phase 1/2a Clinical Trial of this compound (PRL-02) [10][13]

-

Study Design: An open-label, multicenter, Phase 1/2a study (NCT04729114) with a standard 3+3 dose-escalation design in Phase 1 to determine the recommended Phase 2 dose.

-

Patient Population: Patients with metastatic castration-sensitive or castration-resistant prostate cancer.

-

Intervention: Intramuscular administration of PRL-02 every 12 weeks at escalating doses (180, 360, 720, 1260, 1800mg) with daily oral dexamethasone.

-

Endpoints: Primary endpoints included safety and tolerability. Pharmacokinetic and pharmacodynamic assessments (testosterone, PSA, and other steroid levels) were also conducted.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. CYP17A1 - Wikipedia [en.wikipedia.org]

- 3. Human cytochrome CYP17A1. The structural basis for compromised lyase activity with 17-hydroxyprogesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ASCO – American Society of Clinical Oncology [asco.org]

- 10. ascopubs.org [ascopubs.org]

- 11. ASCO – American Society of Clinical Oncology [asco.org]

- 12. ascopubs.org [ascopubs.org]

- 13. ASCO – American Society of Clinical Oncology [asco.org]

- 14. urotoday.com [urotoday.com]

- 15. ascopubs.org [ascopubs.org]

- 16. ASCO – American Society of Clinical Oncology [asco.org]

Abiraterone Decanoate: A Long-Acting Intramuscular Prodrug for Sustained Androgen Ablation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Abiraterone (B193195) acetate (B1210297), an orally administered prodrug of the potent CYP17A1 inhibitor abiraterone, has revolutionized the treatment of advanced prostate cancer. However, its oral administration is associated with a significant food effect, high pharmacokinetic variability, and the need for daily dosing, which can impact patient adherence and therapeutic efficacy. To address these limitations, abiraterone decanoate (B1226879), a long-acting intramuscular (IM) depot prodrug, has been developed. This technical guide provides a comprehensive overview of abiraterone decanoate, covering its synthesis, formulation, mechanism of action, and preclinical and clinical development. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to enable researchers to understand and potentially replicate pivotal experiments.

Introduction

Androgen deprivation therapy (ADT) remains the cornerstone of treatment for advanced prostate cancer. However, the disease eventually progresses to a castration-resistant state (CRPC), where tumors continue to grow despite low levels of circulating testosterone (B1683101). A key driver of CRPC is the intratumoral synthesis of androgens. Abiraterone, a potent and selective inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), effectively blocks the production of androgens in the testes, adrenal glands, and the tumor microenvironment.[1]

The currently marketed formulation, abiraterone acetate, is an orally administered prodrug that is rapidly hydrolyzed to abiraterone in vivo.[2] While effective, its oral bioavailability is poor and significantly affected by food, necessitating administration on an empty stomach.[3][4] This can lead to high peak plasma concentrations that may be associated with adverse effects such as hepatotoxicity, and low trough concentrations that could result in suboptimal CYP17 inhibition.[3][4]

This compound (PRL-02 or ASP5541) has been designed as a long-acting, intramuscular (IM) depot formulation to overcome the challenges associated with oral abiraterone acetate.[3][5] By forming a depot in the muscle tissue, this compound is slowly released into circulation and subsequently hydrolyzed to the active moiety, abiraterone. This approach aims to provide sustained and consistent therapeutic concentrations of abiraterone over an extended period, potentially improving the safety and efficacy profile, and offering a more convenient dosing regimen for patients.[6]

Synthesis and Formulation

Synthesis of this compound

Inferred Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve abiraterone in a suitable aprotic solvent, such as dichloromethane (B109758) or chloroform, in a reaction flask.

-

Base Addition: Add an appropriate base, such as triethylamine, to the reaction mixture.

-

Acylation: Slowly add decanoyl chloride (or another activated form of decanoic acid) to the stirred solution at a controlled temperature, typically 0-5°C.

-

Reaction: Allow the reaction to proceed at room temperature for a specified period (e.g., 3 hours), monitoring the progress by a suitable analytical method like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove unreacted reagents and byproducts. This typically involves washing the organic layer with water and a mild base solution (e.g., sodium bicarbonate).

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to yield pure this compound.

Formulation for Intramuscular Injection

This compound is formulated as a sterile solution for intramuscular depot injection. The formulation is designed to be a stable, long-acting preparation that allows for the slow release of the prodrug from the injection site. A patent describing abiraterone prodrugs outlines a typical formulation composition.[7]

Table 1: Example Formulation of this compound for IM Injection

| Component | Purpose | Example Concentration |

| This compound | Active Prodrug | ~200 mg/mL |

| Corn Oil | Vehicle | 70% (v/v) |

| Benzyl (B1604629) Alcohol | Preservative/Solubilizer | 10% (v/v) |

| Benzyl Benzoate (B1203000) | Co-solvent/Solubilizer | 20% (v/v) |

Experimental Protocol: Preparation of Sterile this compound Formulation

-

Weighing and Mixing: Accurately weigh the required amount of this compound and place it in a sterile vial.

-

Solvent Addition: Add the specified volumes of benzyl alcohol and benzyl benzoate to the vial.

-

Dissolution: Mix the contents of the vial until the this compound is completely dissolved.

-

Vehicle Addition: Add the corn oil to the mixture and mix thoroughly to ensure a homogenous solution.

-

Sterilization: The final solution should be sterilized, for example, by filtration through a sterile filter, and filled into sterile vials under aseptic conditions.

Mechanism of Action and Pharmacokinetics

Signaling Pathway and Mechanism of Action

Following intramuscular injection, this compound forms a depot from which it is slowly released into the systemic circulation. In the plasma, it is hydrolyzed by esterases to release the active drug, abiraterone. Abiraterone then acts as a potent inhibitor of the CYP17A1 enzyme, which is crucial for androgen biosynthesis.[8] By inhibiting both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, abiraterone effectively blocks the synthesis of testosterone and other androgens in the testes, adrenal glands, and prostate tumors.[1]

Pharmacokinetics

Preclinical and clinical studies have demonstrated the long-acting pharmacokinetic profile of this compound.

Table 2: Comparative Pharmacokinetic Parameters of Abiraterone after Administration of this compound (IM) and Abiraterone Acetate (Oral)

| Species | Formulation | Dose | Cmax (ng/mL) | AUC | T1/2 | Reference |

| Rat | This compound (IM) | 90 mg/kg (single) | 1.15 - 1.37 (Day 14) | Greater in target tissues (adrenal, testes, lymph node, bone) than oral AA | - | [9][10] |

| Rat | Abiraterone Acetate (Oral) | 90 mg/kg (daily) | 5.6 - 210 (Day 14) | Greater in non-target tissues (liver, brain) than IM AD | - | [9][10] |

| Human | This compound (IM, ASP5541) | 1,260 mg (every 84 days) | ~2.5 (steady-state) | - | ~25 days | [11] |

| Human | Abiraterone Acetate (Oral) | 1,000 mg (daily) | ~33.33 (steady-state average) | - | - | [11] |

Note: Direct comparison of AUC values between studies is challenging due to differences in study design and reporting.

The data clearly show that intramuscular this compound results in significantly lower peak plasma concentrations (Cmax) of abiraterone compared to oral abiraterone acetate, while still achieving potent and sustained androgen suppression.[3][4][11] This flattened pharmacokinetic profile may contribute to an improved safety profile by avoiding the high peak concentrations associated with oral dosing.[3][4]

Preclinical and Clinical Efficacy

Preclinical Studies

Studies in castrated cynomolgus monkeys and intact male rats have demonstrated the potent and long-lasting pharmacological activity of this compound.

Experimental Workflow: Preclinical Pharmacokinetic/Pharmacodynamic Study in Monkeys

Table 3: Summary of Preclinical Efficacy Data

| Species | Study Design | Key Findings | Reference |

| Cynomolgus Monkey (castrated) | Single IM injection of this compound (10, 30, or 100 mg/kg) vs. single oral dose of abiraterone acetate (5, 15, or 45 mg/kg) | - this compound led to a 99.7% maximum decrease in testosterone from castrate baseline, compared to 98.6% for abiraterone acetate. - Sustained testosterone suppression was observed for 14 weeks with a single dose of this compound. - Abiraterone plasma concentrations were much lower with this compound compared to oral abiraterone acetate. | [3][4] |

| Rat (intact male) | Single IM injection of this compound (90 mg/kg) vs. daily oral abiraterone acetate (90 mg/kg) | - Single dose of this compound resulted in a 75% reduction in plasma testosterone at Day 14. - Daily oral abiraterone acetate resulted in a 98% reduction in plasma testosterone after 14 days. - Testicular CYP17 enzyme activity was blocked as effectively by single-dose IM this compound as by daily oral abiraterone acetate. | [9][10] |

Clinical Studies

A Phase 1/2a clinical trial (NCT04729114) is evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound (PRL-02/ASP5541) in patients with advanced prostate cancer.[5][6]

Table 4: Summary of Phase 1 Clinical Trial Data (ASP5541/PRL-02)

| Parameter | Dose Escalation (180-1,800 mg every 84 days) | Recommended Phase 2 Dose (1,260 mg every 84 days) | Reference |

| Testosterone Suppression | Dose-dependent reduction in testosterone. | 90% of patients achieved testosterone suppression to ≤ 1 ng/dL by day 28 of the first cycle. | [5][11] |

| PSA Response | At doses of 720 mg and above, a PSA decline of ≥50% was observed in 8 of 10 evaluable patients. | - | [5] |

| Safety and Tolerability | Generally well-tolerated. Minimal and transient changes in upstream steroids (e.g., progesterone) were observed at doses of 1,260 mg and lower. | - | [5] |

These early clinical findings suggest that this compound administered every 84 days is well-tolerated and achieves profound and sustained testosterone suppression, supporting its potential as a long-acting alternative to daily oral abiraterone acetate.[5][11]

Analytical Methodology

The quantification of this compound, abiraterone, and relevant steroids in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard analytical technique for this purpose.

Experimental Protocol: LC-MS/MS Analysis of Abiraterone and Prodrugs

-

Sample Preparation:

-

For plasma or serum samples, a protein precipitation or liquid-liquid extraction is typically performed.

-

For example, add an organic solvent (e.g., acetonitrile (B52724) or methyl tert-butyl ether) to the plasma sample containing an internal standard (e.g., deuterated abiraterone).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Separation:

-

Use a suitable reverse-phase HPLC column (e.g., C18).

-

Employ a gradient or isocratic elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions for abiraterone, this compound, and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentrations of the analytes in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Conclusion and Future Directions

This compound represents a promising advancement in the treatment of advanced prostate cancer. As a long-acting intramuscular prodrug, it offers the potential for improved patient convenience and adherence, a more favorable pharmacokinetic profile with reduced peak-to-trough fluctuations, and a potentially better safety profile compared to daily oral abiraterone acetate. The preclinical and early clinical data are encouraging, demonstrating potent and sustained androgen suppression.

Further research is needed to fully elucidate the long-term efficacy and safety of this compound in larger patient populations. The ongoing Phase 2a study will provide more definitive data on its clinical utility. Additionally, investigations into the potential for reduced glucocorticoid requirements with this formulation are warranted. If successful, this compound could become a valuable new treatment option for patients with advanced prostate cancer, offering a more convenient and potentially safer and more effective means of achieving profound androgen ablation.

References

- 1. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US10792292B2 - Abiraterone prodrugs - Google Patents [patents.google.com]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. Abiraterone acetate synthesis - chemicalbook [chemicalbook.com]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

- 7. IL286048B1 - this compound and its pharmaceutical salts, pharmaceutical preparations containing them, their uses and preparation - Google Patents [patents.google.com]

- 8. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 9. ascopubs.org [ascopubs.org]

- 10. urotoday.com [urotoday.com]

- 11. benchchem.com [benchchem.com]

Preclinical Pharmacology of Abiraterone Decanoate in Prostate Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abiraterone (B193195) Decanoate (B1226879) (AD), also known as PRL-02 or ASP5541, is a long-acting intramuscular depot formulation of a prodrug of the established anti-prostate cancer agent, abiraterone.[1][2] Preclinical studies in rodent and non-human primate models demonstrate that a single intramuscular injection of Abiraterone Decanoate can achieve sustained suppression of testosterone (B1683101), comparable or superior to daily oral administration of Abiraterone Acetate (B1210297) (AA).[3][4] This long-acting formulation leads to lower and less variable plasma concentrations of abiraterone, potentially offering an improved safety profile and greater therapeutic index compared to oral AA.[1][3][4] The primary mechanism of action is the potent and selective inhibition of CYP17A1, a critical enzyme in androgen biosynthesis.[3][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, presenting key quantitative data, detailed experimental protocols derived from available literature, and visualizations of relevant pathways and workflows.

Mechanism of Action: Inhibition of CYP17A1

Abiraterone, the active metabolite of this compound, is a potent and selective, irreversible inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1).[3][5] This enzyme is a key player in the androgen biosynthesis pathway, catalyzing two critical reactions: the conversion of pregnenolone (B344588) and progesterone (B1679170) to their 17α-hydroxy derivatives, and the subsequent formation of dehydroepiandrosterone (B1670201) (DHEA) and androstenedione.[6] By blocking CYP17A1, abiraterone effectively shuts down the production of androgens, including testosterone, in the testes, adrenal glands, and within the prostate tumor itself.[6] This leads to a significant reduction in the circulating levels of androgens that drive the growth of prostate cancer.[6] Preclinical evidence suggests that the inhibition of testicular CYP17 enzyme activity by a single dose of intramuscular this compound is as effective as daily oral Abiraterone Acetate.[3]

In Vivo Preclinical Pharmacology

Preclinical studies in intact male rats and castrated male cynomolgus monkeys have been instrumental in characterizing the pharmacokinetic and pharmacodynamic profile of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from these in vivo studies, comparing intramuscular this compound (AD) with oral Abiraterone Acetate (AA).

Table 1: Pharmacodynamic Effects of this compound vs. Abiraterone Acetate in Male Rats

| Parameter | Vehicle | Single IM this compound (90 mg/kg) | Daily Oral Abiraterone Acetate (90 mg/kg) | Citation |

| Plasma Testosterone Reduction | ||||

| Day 7 | - | 81% | - | [3] |

| Day 14 | - | 75% | 98% | [3] |

| Testicular Testosterone Reduction | ||||

| Day 14 | - | 80% | - | [3] |

| Testicular CYP17 Hydroxylase Activity | ||||

| Day 14 | Measurable | No measurable activity | No measurable activity | [3] |

Table 2: Pharmacokinetic and Pharmacodynamic Comparison in Castrated Cynomolgus Monkeys

| Parameter | Single Oral Abiraterone Acetate (5, 15, or 45 mg/kg) | Single IM this compound (10, 30, or 100 mg/kg) | Citation |

| Maximum Plasma Testosterone Decrease from Castrate Baseline | 98.6% | 99.7% | [4] |

| Duration of Testosterone Suppression | Not specified | Sustained for 14 weeks (last timepoint tested) | [4] |

| Abiraterone Plasma Concentrations (Cmax, AUC, Cmin) | Much higher | Much lower than steady-state clinical levels from oral AA | [4] |

Table 3: Tissue Distribution of Total Abiraterone Equivalents (TAE) in Rats (Day 14 AUC0-24)

| Tissue | Single IM this compound | Daily Oral Abiraterone Acetate | Finding | Citation |

| Target Tissues | ||||

| Adrenal | Greater | Lower | Higher exposure from AD | [3] |

| Testes | Greater | Lower | Higher exposure from AD | [3] |

| Lymph Node | Greater | Lower | Higher exposure from AD | [3] |

| Bone | Greater | Lower | Higher exposure from AD | [3] |

| Non-Target Tissues | ||||

| Liver | Lower | Greater | Higher exposure from AA | [3] |

| Brain | Lower | Greater | Higher exposure from AA | [3] |

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments, synthesized from the available literature.

2.2.1. Rat Study Protocol

-

Animal Model: Sexually mature male rats.[3]

-

Study Groups (n=4 per timepoint): [3]

-

Single intramuscular (IM) dose of this compound (90 mg/kg).

-

Daily oral gavage of Abiraterone Acetate (90 mg/kg).

-

IM/oral vehicle (VEH) control.

-

-

Biological Sample Collection: [3]

-

Day 7: Blood samples from the this compound and vehicle groups.

-

Day 14: Blood and tissue samples (adrenals, testes, lymph nodes, bone, liver, brain) from all groups at 2, 6, and 24 hours post-dosing.

-

-

Analytical Methods: [3]

-

Drug and Androgen Concentrations: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to determine the concentrations of abiraterone, its prodrug, and testosterone in plasma and tissues.

-

Testicular CYP17 Hydroxylase Activity: Measured ex vivo on Day 14. The specific assay details were not provided in the abstract.

-

2.2.2. Monkey Study Protocol

-

Animal Model: Sexually mature male cynomolgus monkeys.[4]

-

Pre-treatment: Chemical castration was induced using a Lupron depot.[4]

-

Study Groups (n=3 per dose group): [4]

-

Single oral dose of Abiraterone Acetate (5, 15, or 45 mg/kg).

-

Single IM injection of this compound (10, 30, or 100 mg/kg).

-

Combined activity with glucocorticoid replacement was also evaluated using a single IM dose of dexamethasone (B1670325) (0.5 mg/kg) or weekly doses of methylprednisolone (B1676475) acetate (1.29 mg/kg IM).

-

-

Biological Sample Collection: Plasma samples were collected at various time points.[4]

-

Analytical Methods: [4]

-

Prodrug, Abiraterone, and Steroid Concentrations: Plasma levels were quantified using LC-MS/MS.

-

In Vitro Preclinical Pharmacology

As of the latest available data, there is a notable lack of specific in-vitro studies published on the direct effects of this compound on prostate cancer cell lines. The preclinical development has heavily focused on the in-vivo characterization of this long-acting formulation. It is scientifically presumed that the cytotoxic and anti-proliferative effects are mediated by the active metabolite, abiraterone, following the hydrolysis of the decanoate ester. Standard in-vitro assays for Abiraterone Acetate are well-documented and would likely be adapted for future studies of this compound.

Standard In Vitro Experimental Protocols for Abiraterone

The following protocols are for Abiraterone Acetate and are provided as a reference for the types of in-vitro studies that would be relevant for this compound.

3.1.1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the effect of the compound on the metabolic activity and proliferation of prostate cancer cell lines.

-

Methodology:

-

Cell Culture: Prostate cancer cell lines (e.g., LNCaP, VCaP, PC-3, DU145) are cultured in appropriate media and seeded in 96-well plates.

-

Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a solvent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the amount of formazan, which is proportional to the number of viable cells.

-

3.1.2. CYP17A1 Inhibition Assay

-

Objective: To directly measure the inhibitory activity of the compound on the CYP17A1 enzyme.

-

Methodology:

-

Enzyme Source: Recombinant human CYP17A1 enzyme.

-

Reaction: The enzyme is incubated with a substrate (e.g., radiolabeled pregnenolone or progesterone) and the test compound at various concentrations.

-

Product Quantification: The formation of the product (e.g., 17α-hydroxyprogesterone or androstenedione) is quantified, typically using techniques like thin-layer chromatography (TLC) and liquid scintillation counting for radiolabeled substrates, or LC-MS/MS for non-radiolabeled substrates.

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

-

Visualizations

Experimental Workflows

References

The Dawn of a New Androgen Deprivation Era: A Technical Deep Dive into the Discovery and Development of Abiraterone Decanoate (PRL-02)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, rationale, and preclinical and clinical development of Abiraterone (B193195) Decanoate (B1226879) (PRL-02), a long-acting injectable prodrug of the potent cytochrome P450 17A1 (CYP17A1) inhibitor, abiraterone. Developed by Propella Therapeutics, PRL-02 represents a significant advancement in androgen deprivation therapy for advanced prostate cancer, offering the potential for improved patient convenience, consistent drug exposure, and a favorable safety profile compared to the current standard of care, oral abiraterone acetate (B1210297).

Introduction: The Unmet Need in Advanced Prostate Cancer Treatment

Androgen deprivation therapy remains the cornerstone of treatment for advanced prostate cancer. However, the development of castration-resistant prostate cancer (CRPC) necessitates more potent and targeted therapies. Abiraterone acetate, an oral prodrug of abiraterone, has been a transformative therapy in this setting. Abiraterone potently and irreversibly inhibits CYP17A1, a critical enzyme in the androgen biosynthesis pathway, thereby blocking the production of testosterone (B1683101) and other androgens that fuel prostate cancer growth.

Despite its efficacy, oral abiraterone acetate has limitations, including the need for daily administration, a significant food effect on absorption, and patient adherence challenges. These factors can lead to suboptimal and variable drug exposure, potentially impacting long-term outcomes. The development of a long-acting injectable formulation of abiraterone aims to address these challenges.

The Discovery of Abiraterone Decanoate (PRL-02): A Prodrug Strategy for Sustained Release

The core innovation behind PRL-02 is the strategic esterification of the active drug, abiraterone, with decanoic acid to form this compound. This chemical modification transforms abiraterone into a more lipophilic prodrug, suitable for formulation as a depot injection for intramuscular administration. The decanoate ester is gradually hydrolyzed in the body by endogenous esterases, slowly releasing active abiraterone over an extended period. This approach is designed to maintain therapeutic concentrations of abiraterone with less frequent dosing, thereby improving patient compliance and providing more consistent drug exposure.

Synthesis of this compound

The synthesis of this compound generally involves the esterification of the 3β-hydroxyl group of abiraterone with decanoic acid or an activated form of decanoic acid. A general synthetic scheme is outlined below:

Experimental Protocol: General Synthesis of this compound

-

Starting Material: Abiraterone

-

Reagent: Decanoyl chloride (or decanoic acid with a coupling agent)

-

Solvent: An aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran.

-

Base: A non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl generated during the reaction.

Procedure:

-

Abiraterone is dissolved in the aprotic solvent.

-

The base is added to the solution.

-

Decanoyl chloride is added dropwise to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).

-

The reaction is stirred for a specified period until completion, monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

-

The organic layer is dried, and the solvent is evaporated to yield the crude product.

-

The crude this compound is then purified using a suitable technique, such as column chromatography or recrystallization, to obtain the final product of high purity.

Mechanism of Action and Signaling Pathway

This compound (PRL-02) is a prodrug that is inactive until it is metabolized to its active form, abiraterone. Abiraterone is a potent and selective inhibitor of CYP17A1. CYP17A1 is a key enzyme in the androgen biosynthesis pathway, catalyzing two critical reactions: the 17α-hydroxylase activity and the 17,20-lyase activity. By inhibiting both of these enzymatic activities, abiraterone effectively blocks the synthesis of androgens, including testosterone and dihydrotestosterone (B1667394) (DHT), in the testes, adrenal glands, and within the tumor microenvironment itself. This leads to a profound reduction in circulating and intratumoral androgen levels, thereby depriving prostate cancer cells of the essential growth signals mediated by the androgen receptor (AR).

Preclinical Development

The preclinical development of PRL-02 involved in vivo studies in animal models to evaluate its pharmacokinetics, pharmacodynamics, and efficacy compared to oral abiraterone acetate.

Animal Models

-

Rat Model: Intact male rats were used to assess the systemic exposure and activity of a single intramuscular dose of PRL-02 compared to daily oral administration of abiraterone acetate.

-

Castrate Monkey Model: Chemically castrated male cynomolgus monkeys were used to evaluate the pharmacokinetics and pharmacodynamics of a single intramuscular injection of PRL-02, better simulating the clinical setting of androgen deprivation.

Preclinical Experimental Protocols

Pharmacokinetic Analysis:

-

Sample Collection: Blood samples were collected at various time points post-administration. Tissues such as adrenal glands, testes, lymph nodes, and bone were also collected at the end of the study.

-

Analytical Method: Drug and androgen concentrations in plasma and tissue homogenates were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacodynamic Assessment:

-

Testosterone Suppression: Serum testosterone levels were measured at baseline and at multiple time points after drug administration.

-

CYP17A1 Enzyme Activity: Testicular CYP17A1 hydroxylase activity was measured ex vivo at the end of the study in the rat model.

Preclinical Data Summary

The preclinical studies demonstrated that a single intramuscular injection of PRL-02 resulted in sustained exposure to abiraterone and durable testosterone suppression.

| Parameter | Rat Model (Single IM PRL-02 vs. Daily Oral AA) | Castrate Monkey Model (Single IM PRL-02) |

| Abiraterone Plasma Exposure | Lower peak plasma concentrations compared to oral AA. | Sustained plasma concentrations of abiraterone. |

| Testosterone Suppression | Significant and durable reduction in plasma and testicular testosterone. | Marked and sustained suppression of testosterone for at least 14 weeks. |

| Tissue Distribution | Higher concentrations of 'total abiraterone equivalents' in target tissues (adrenal, testes, lymph node, bone) compared to oral AA. | Not explicitly reported. |

AA = Abiraterone Acetate; IM = Intramuscular

Clinical Development: The NCT04729114 Phase 1/2a Trial

The clinical development of PRL-02 is being evaluated in an ongoing Phase 1/2a, open-label, multicenter, dose-escalation, and expansion study in men with advanced prostate cancer (NCT04729114).

Study Design

-

Phase 1 (Dose Escalation): A standard 3+3 design to determine the recommended Phase 2 dose (RP2D) of PRL-02 administered as an intramuscular depot injection every 84 days.

-

Phase 2a (Dose Expansion): To confirm the safety, tolerability, and pharmacodynamic effects of the RP2D in various patient cohorts, including those with metastatic castration-sensitive prostate cancer (mCSPC) and metastatic castration-resistant prostate cancer (mCRPC).

Clinical Trial Experimental Workflow

Clinical Data Summary

Interim results from the Phase 1 portion of the study have demonstrated that PRL-02 is well-tolerated and shows promising clinical activity.

Table 1: Phase 1 Dose Escalation and Preliminary Efficacy of PRL-02

| Dose Level (mg) | Number of Patients | Median Time on Treatment (months) | Testosterone Suppression | PSA Response (PSA50) |

| 180 | 3 | 2.17 | Not explicitly reported | Not explicitly reported |

| 360 | 3 | 2.93 | Not explicitly reported | Not explicitly reported |

| 720 | 4 | 19.97 | 90% reduction in T or values ≤ 1 ng/dL in majority of patients | 3 out of 4 patients |

| 1260 | 6 | 16.18 | 90% reduction in T or values ≤ 1 ng/dL in all patients | All patients |

| 1800 | 6 | 10.66 | Not explicitly reported | Not explicitly reported |

Data as of the latest available conference presentations. T = Testosterone; PSA = Prostate-Specific Antigen; PSA50 = ≥50% reduction in PSA from baseline.

Safety Profile: PRL-02 has been generally well-tolerated, with no dose-limiting toxicities reported in the Phase 1 dose-escalation cohorts. Notably, there have been minimal and transient changes in upstream steroids like progesterone, suggesting a potentially more selective inhibition of CYP17 lyase over hydroxylase, which could translate to a more favorable safety profile with respect to mineralocorticoid excess.

Future Directions and Conclusion

The discovery and development of this compound (PRL-02) represent a significant step forward in optimizing androgen deprivation therapy for advanced prostate cancer. The long-acting injectable formulation has the potential to overcome the limitations of daily oral administration, offering improved patient convenience, consistent drug exposure, and a potentially superior safety profile. The ongoing Phase 1/2a clinical trial will provide further insights into the efficacy and safety of PRL-02 and will be crucial in defining its role in the treatment landscape of advanced prostate cancer. As more data becomes available, PRL-02 could emerge as a valuable new treatment option for patients, heralding a new era of more convenient and potentially more effective androgen biosynthesis inhibition.

The Pharmacodynamics of Abiraterone Decanoate: A Long-Acting Approach to Testosterone Suppression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Abiraterone (B193195) decanoate (B1226879), a long-acting injectable prodrug of the potent CYP17A1 inhibitor abiraterone, represents a novel therapeutic strategy in the management of advanced prostate cancer. This technical guide provides a comprehensive overview of the pharmacodynamics of abiraterone decanoate, with a primary focus on its efficacy in suppressing serum testosterone (B1683101) levels. We will delve into the underlying mechanism of action, summarize key preclinical and clinical findings, and provide detailed experimental methodologies to facilitate further research and development in this area. Through a combination of structured data presentation, detailed protocols, and visual signaling pathway diagrams, this document aims to serve as a critical resource for scientists and clinicians working on next-generation androgen deprivation therapies.

Introduction

Androgen deprivation therapy (ADT) remains a cornerstone in the treatment of advanced prostate cancer. However, conventional ADT approaches, such as GnRH agonists or surgical castration, primarily target testicular androgen production, leaving adrenal and intratumoral androgen synthesis unaffected.[1] Abiraterone, an irreversible inhibitor of CYP17A1, has revolutionized the treatment of castration-resistant prostate cancer (CRPC) by blocking androgen biosynthesis in the testes, adrenal glands, and the tumor microenvironment.[2][3]

Abiraterone acetate (B1210297), the orally administered prodrug of abiraterone, has demonstrated significant clinical efficacy but is associated with challenges such as poor oral bioavailability and high pharmacokinetic variability.[4][5] this compound, formulated as a long-acting intramuscular depot injection (PRL-02), has been developed to address these limitations.[2][6] This novel formulation is designed to provide sustained and consistent abiraterone exposure, leading to profound and durable testosterone suppression.[4] This guide will explore the pharmacodynamic properties of this compound that underpin its therapeutic potential.

Mechanism of Action: CYP17A1 Inhibition

Abiraterone's primary mechanism of action is the potent and selective inhibition of Cytochrome P450 17A1 (CYP17A1), a key enzyme in the androgen biosynthesis pathway.[2][7] CYP17A1 possesses two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase.[7] Abiraterone effectively blocks both of these activities, leading to a significant reduction in the production of dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are critical precursors to testosterone.[1][2] By inhibiting CYP17A1, this compound effectively shuts down androgen synthesis at multiple sites, leading to a profound decrease in serum testosterone levels.[3] Some research suggests that this compound may preferentially inhibit CYP17 lyase over CYP17 hydroxylase, potentially minimizing mineralocorticoid-related side effects.[2]

Signaling Pathway Diagram

Caption: Androgen biosynthesis pathway and the inhibitory action of abiraterone.

Pharmacodynamic Effects on Testosterone Suppression

The primary pharmacodynamic effect of this compound is the suppression of serum testosterone to castrate levels. Clinical and preclinical studies have demonstrated its ability to achieve and maintain profound testosterone reduction over an extended period.

Preclinical Data

Preclinical studies in castrated cynomolgus monkeys and intact male rats have provided foundational evidence for the potent and long-acting testosterone-suppressing effects of this compound.

| Animal Model | Drug Administration | Key Findings on Testosterone (T) Suppression | Reference |

| Castrated Cynomolgus Monkeys | Single IM injection of this compound (10, 30, or 100 mg/kg) | - 99.7% maximum decrease in plasma T from castrate baseline. - Sustained T suppression for 14 weeks. | [4] |

| Intact Male Rats | Single IM dose of PRL-02 (90 mg/kg) | - 75% reduction in plasma T on Day 14 post-dose. - 80% reduction in testicular T on Day 14. | [8] |

Clinical Data

The ongoing Phase 1/2a clinical trial (NCT04729114) of this compound (PRL-02) in patients with advanced prostate cancer is providing crucial insights into its clinical pharmacodynamics.

| Dose Cohort | Number of Patients | Key Findings on Testosterone (T) Suppression | Reference |

| ≥ 720 mg | 11 | 9 of 11 (82%) had a 90% reduction in T. | [2] |

| ≥ 720 mg | 16 | 13 of 16 (81%) had a 90% reduction in T, with 2 patients having T ≤ 0.1 ng/dL. | [9] |

Note: Data is from interim analyses presented at scientific conferences and may be subject to change.

Experimental Protocols

This section outlines the general methodologies employed in the preclinical and clinical evaluation of this compound's pharmacodynamics.

Preclinical Study Protocol: Castrated Monkey Model

-

Animal Model: Sexually mature male cynomolgus monkeys.[4]

-

Castration: Chemical castration induced using Lupron depot.[4]

-

Drug Administration: Single intramuscular (IM) injection of this compound at doses of 10, 30, or 100 mg/kg.[4] A comparator group received a single oral dose of abiraterone acetate (5, 15, or 45 mg/kg).[4]

-

Sample Collection: Plasma samples were collected at various time points for the analysis of abiraterone, its prodrug, and steroid concentrations.[4]

-

Analytical Method: Abiraterone and adrenal steroid levels were quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4]

Clinical Trial Protocol: Phase 1/2a Study (NCT04729114)

-

Study Design: Open-label, multicenter, dose-escalation (Phase 1) and dose-expansion (Phase 2a) study.[10]

-

Patient Population: Men with metastatic castration-sensitive prostate cancer (mCSPC) or metastatic castration-resistant prostate cancer (mCRPC).[2] Patients must have undergone bilateral orchiectomy or be on concurrent GnRH analogue therapy.[1]

-

Drug Administration: Intramuscular (IM) depot injection of PRL-02 (this compound) administered every 84 days.[2] Dose escalation cohorts included 180, 360, 720, 1260, and 1800mg.[2]

-

Concomitant Medication: Patients also received daily dexamethasone (B1670325) or prednisone.[1]

-

Pharmacodynamic Assessments: Scheduled periodic assessments of serum testosterone levels.

-

Analytical Methods: While the specific assay details for the clinical trial are not fully published, the quantification of abiraterone and testosterone in human plasma is typically performed using validated LC-MS/MS methods.[3][5]

Experimental Workflow Diagram

Caption: Generalized experimental workflows for preclinical and clinical studies.

Conclusion and Future Directions

This compound demonstrates potent and sustained testosterone suppression in both preclinical models and clinical trials. Its long-acting formulation offers the potential for improved convenience, adherence, and a more favorable pharmacokinetic profile compared to oral abiraterone acetate. The ongoing clinical development of this compound will further elucidate its efficacy and safety profile, and its role in the evolving landscape of advanced prostate cancer therapy. Future research should focus on obtaining mature data from the Phase 2a expansion cohorts to confirm the durability of testosterone suppression and its correlation with clinical outcomes such as PSA response and progression-free survival. Further investigation into the preferential inhibition of CYP17 lyase and its clinical implications is also warranted.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. ijrpr.com [ijrpr.com]

- 4. ascopubs.org [ascopubs.org]

- 5. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ASCO – American Society of Clinical Oncology [asco.org]

- 9. urotoday.com [urotoday.com]

- 10. ascopubs.org [ascopubs.org]

An In-depth Technical Guide to the Lymphatic Delivery of Abiraterone Decanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research and development of Abiraterone (B193195) Decanoate, a long-acting intramuscular prodrug of abiraterone designed for lymphatic delivery. This document details the synthesis, formulation, preclinical and clinical pharmacokinetic and pharmacodynamic data, and key experimental protocols relevant to its investigation.

Introduction

Abiraterone Acetate, an oral androgen biosynthesis inhibitor, is a standard-of-care treatment for metastatic prostate cancer. However, its oral administration is associated with high pharmacokinetic variability and a significant food effect.[1][2] Abiraterone Decanoate (PRL-02) is a novel prodrug developed to overcome these limitations through intramuscular administration and subsequent lymphatic uptake.[3][4][5][6][7][8] This approach aims to provide sustained and controlled release of abiraterone, leading to a more consistent therapeutic effect and an improved safety profile.[4][5][6]

This guide serves as a technical resource for professionals in the field, summarizing the available quantitative data, outlining detailed experimental methodologies, and visualizing key pathways and workflows.

Synthesis and Formulation

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of abiraterone with decanoic acid. A general procedure involves reacting abiraterone with an activated form of decanoic acid, such as decanoyl chloride, in an aprotic solvent with a suitable base.[3]

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve abiraterone in an aprotic solvent (e.g., chloroform).

-

Addition of Base: Add a base, such as triethylamine, to the solution.

-

Acylation: Slowly add decanoyl chloride to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove unreacted reagents and byproducts.

-

Purification: Purify the crude product using column chromatography or recrystallization to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Formulation of Intramuscular Depot

This compound is formulated as a long-acting intramuscular (IM) depot injection. The formulation is designed to provide a slow and sustained release of the prodrug into the lymphatic system. A patent for this compound discloses formulations containing the prodrug in a vehicle suitable for parenteral administration.[3]

Table 1: Example Formulations of this compound for Intramuscular Injection [3]

| Formulation Component | Concentration |

| This compound | 170 mg/mL |

| Vehicle | Sterile solution |

| Example 2 | |

| This compound | ~200 mg/mL |

| Corn Oil | 70% |

| Benzyl Alcohol | 10% |

| Benzyl Benzoate | 20% |

Mechanism of Action and Signaling Pathway

Abiraterone, the active metabolite of this compound, is a potent and selective inhibitor of the enzyme Cytochrome P450 17A1 (CYP17A1).[8][9] CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, catalyzing both the 17α-hydroxylase and 17,20-lyase reactions. By inhibiting CYP17A1, abiraterone blocks the synthesis of androgens, such as testosterone (B1683101) and dihydrotestosterone, in the testes, adrenal glands, and prostate tumor tissue.[8][9][10] This leads to a reduction in the growth and proliferation of androgen-dependent prostate cancer cells.

Pharmacokinetics

Preclinical Pharmacokinetics

Preclinical studies in rats and monkeys have demonstrated the long-acting nature of this compound following intramuscular administration.

Table 2: Preclinical Pharmacokinetic Parameters of Abiraterone Following Administration of this compound [3][11]

| Species | Formulation | Dose | Route | Cmax (ng/mL) | Tmax (days) | AUC (ng·h/mL) |

| Rat | 90% Corn Oil, 10% Benzyl Alcohol | 90 mg/kg | IM | 1.15 - 1.37 (Day 14) | - | - |

| Cynomolgus Monkey | - | 10, 30, or 100 mg/kg | IM | Dose-dependent | - | - |

Note: Detailed pharmacokinetic parameters from preclinical studies are limited in the public domain.

Clinical Pharmacokinetics

A Phase 1/2a clinical trial (NCT04729114) has evaluated the safety and efficacy of PRL-02 in patients with advanced prostate cancer.[4][5][6][7]

Table 3: Clinical Pharmacokinetic and Pharmacodynamic Data from the Phase 1/2a Study of PRL-02 (NCT04729114) [4][5][7]

| Dose Cohort | Number of Patients | Median Time on Treatment (months) | Testosterone Suppression (≥90% reduction or ≤1 ng/dL) | PSA Response (≥50% decline) |

| 180 mg | 3 | 2.17 | - | - |

| 360 mg | 3 | 2.93 | - | - |

| 720 mg | 4 | 19.97 | 3 of 4 patients | 8 of 10 patients (at 720mg and above) |

| 1260 mg (RP2D) | 6 | 16.18 | All patients | - |

| 1800 mg | 6 | 10.66 | - | - |

RP2D: Recommended Phase 2 Dose

Experimental Protocols for Investigating Lymphatic Delivery

In Vitro Lipolysis

In vitro lipolysis models are crucial for assessing the fate of lipid-based formulations in the gastrointestinal tract, predicting how the formulation will behave upon digestion and how the drug will be released and solubilized.

Experimental Protocol: In Vitro Lipolysis

-

Apparatus Setup: A pH-stat apparatus with a thermostated reaction vessel is maintained at 37°C.

-

Dispersion: The lipid-based formulation of this compound is dispersed in a simulated intestinal fluid medium.

-

Initiation of Digestion: A digestion medium containing pancreatic lipase and bile salts is added to the reaction vessel to initiate lipolysis.

-

pH Control: The pH of the medium is maintained at a physiologically relevant value (e.g., 6.5) by the automated titration of sodium hydroxide. The rate of addition of NaOH is used to quantify the rate and extent of lipolysis.

-

Sampling: Aliquots are collected from the reaction vessel at various time points during the digestion process.

-

Phase Separation: The collected aliquots are subjected to ultracentrifugation to separate the different phases: an aqueous phase containing micelles and solubilized drug, and a pellet phase containing precipitated drug and insoluble lipids.

-

Quantification: The concentration of this compound and its active metabolite, abiraterone, in each phase is determined by a validated LC-MS/MS method.

Chylomicron Flow Blocking

The chylomicron flow blocking method is an in vivo technique used to estimate the contribution of lymphatic transport to the overall absorption of a drug. This method involves the administration of an inhibitor of chylomicron secretion, such as cycloheximide (B1669411).[12][13]

Experimental Protocol: Chylomicron Flow Blocking in Rats

-

Animal Model: Fasted male Sprague-Dawley rats are used.

-

Inhibitor Administration: A solution of cycloheximide (e.g., 3 mg/kg) is administered via intraperitoneal injection to block chylomicron secretion from enterocytes.[13]

-

Drug Administration: After a specified time, the this compound formulation is administered orally or intraduodenally. A control group of rats receives the drug formulation without cycloheximide pre-treatment.

-

Blood Sampling: Blood samples are collected from the tail vein or a cannulated artery at predetermined time points.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of this compound and abiraterone are quantified using LC-MS/MS.

-

Data Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both the control and cycloheximide-treated groups. The difference in AUC between the two groups provides an estimate of the extent of lymphatic drug transport.

Lymphatic Cannulation

Direct measurement of drug concentration in the lymph is the gold standard for quantifying lymphatic transport. This involves the surgical cannulation of a major lymph duct, typically the mesenteric or thoracic duct, in an animal model.

References

- 1. Population pharmacokinetic analysis of abiraterone in chemotherapy-naïve and docetaxel-treated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. US10792292B2 - Abiraterone prodrugs - Google Patents [patents.google.com]

- 4. ascopubs.org [ascopubs.org]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. Facebook [cancer.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. mdpi.com [mdpi.com]

- 11. ASCO – American Society of Clinical Oncology [asco.org]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of a chylomicron flow blocking approach to investigate the intestinal lymphatic transport of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

LC-MS/MS method for quantifying Abiraterone Decanoate in plasma

An LC-MS/MS method for the sensitive and selective quantification of the long-acting prodrug Abiraterone (B193195) Decanoate and its active metabolite, Abiraterone, in human plasma has been developed and is described herein. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in the pharmacokinetic analysis of this novel therapeutic agent.

Abiraterone Decanoate is an ester prodrug of Abiraterone, designed for intramuscular depot injection to provide controlled release and sustained therapeutic concentrations of Abiraterone.[1][2][3] Abiraterone itself is a potent inhibitor of the CYP17A1 enzyme, crucial for androgen biosynthesis, and is a standard treatment for advanced prostate cancer.[1][4] Given the administration of this compound as a long-acting formulation, a robust bioanalytical method is essential to accurately characterize its pharmacokinetic profile, including the rate of conversion to Abiraterone and the resulting plasma concentrations of both the prodrug and the active metabolite.[5][6]

This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the simultaneous determination of this compound and Abiraterone in a complex biological matrix like plasma.[7] The protocol details a liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8][9]

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standards:

-

This compound (Reference Standard)

-

Abiraterone (Reference Standard)

-

Abiraterone-d4 (Internal Standard for Abiraterone)

-

(Optional) this compound-d4 (Internal Standard for this compound) or a suitable structural analog.

-

-

Chemicals and Solvents:

-

Methanol (B129727) (LC-MS Grade)

-

Acetonitrile (B52724) (LC-MS Grade)

-

Water (LC-MS Grade/Deionized)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Methyl Tertiary Butyl Ether (MTBE) (HPLC Grade)[8]

-

Dimethyl Sulfoxide (DMSO)

-

-

Biological Matrix:

-

Drug-free, K2EDTA human plasma

-

Instrumentation

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[8]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]

-

Analytical Column: Zorbax Eclipse Plus C18 (150 mm x 2.1 mm, 3.5 µm) or equivalent.[10][11]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound, Abiraterone, and internal standards (IS) in DMSO or methanol to obtain 1 mg/mL stock solutions.[8][12] Store at -20°C.

-

Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into drug-free human plasma. A suggested calibration range is 0.1-50 ng/mL for this compound and 1-500 ng/mL for Abiraterone, based on expected clinical concentrations.[12][13][14] QC samples should be prepared at a minimum of four levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 2 mL polypropylene (B1209903) microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (containing Abiraterone-d4 and the IS for this compound).

-

Vortex briefly for 30 seconds.[8]

-

Add 1 mL of MTBE to the tube.[8]

-

Vortex vigorously for 2 minutes to ensure thorough extraction.[15]

-

Centrifuge at 4000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.[8]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[8]

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Visual Workflow for Sample Preparation

Caption: Liquid-Liquid Extraction workflow for plasma samples.

LC-MS/MS Method

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| Column | Zorbax Eclipse Plus C18 (150 mm x 2.1 mm, 3.5 µm)[10][11] |

| Mobile Phase A | 0.1% Formic Acid in Water[8] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Methanol (60:40)[8][10] |

| Flow Rate | 0.2 mL/min[8] |

| Injection Volume | 10 µL[8] |

| Column Temp. | 40°C[8] |

| Gradient | See Table 2 |

Table 2: LC Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 65 | 35 |

| 2.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 65 | 35 |

| 13.0 | 65 | 35 |

Table 3: Mass Spectrometry Parameters

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive[4][8] |

| Capillary Voltage | 3.76 kV[12] |

| Desolvation Temp. | 550°C[12] |

| Desolvation Gas | 1000 L/h[12] |

| Collision Gas | Argon |

| MRM Transitions | See Table 4 |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| Abiraterone | 350.3 | 156.1 | 70 | 47 | 46 |

| Abiraterone-d4 (IS) | 354.3 | 160.1 | 70 | 47 | 46 |

| This compound | 504.4 | 350.3 | 70 | Optimize | Optimize |

| IS for Decanoate | Analyte-specific | Analyte-specific | 70 | Optimize | Optimize |

Note: Cone Voltage and Collision Energy for this compound and its IS must be optimized experimentally.

Visual Workflow for LC-MS/MS Analysis

Caption: General workflow of the LC-MS/MS analytical system.

Data and Performance Characteristics

The following tables summarize the expected performance characteristics of the method, validated according to regulatory guidelines.

Table 5: Calibration Curve and LLOQ

| Analyte | Range | r² | Weighting | LLOQ |

|---|---|---|---|---|

| Abiraterone | 1 - 500 ng/mL | > 0.99 | 1/x² | 1 ng/mL[12][13] |

| This compound | 0.1 - 50 ng/mL | > 0.99 | 1/x² | 0.1 ng/mL |

Table 6: Accuracy and Precision (Representative Data)